Cas no 1342007-52-6 (2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride)

2-Methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a reactive intermediate in organic synthesis. Its key structural features include a tetrahydrofuran (oxolane) ring and a sulfonyl chloride group, which enhance its utility in nucleophilic substitution reactions. The compound is particularly valuable for introducing sulfonate esters or sulfonamide functionalities into target molecules, facilitating further derivatization in pharmaceutical and agrochemical applications. Its stability under controlled conditions and high reactivity with amines and alcohols make it a preferred choice for selective sulfonylation reactions. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride structure
1342007-52-6 structure
Product name:2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride
CAS No:1342007-52-6
MF:C9H17ClO4S
Molecular Weight:256.746881246567
CID:5188550
PubChem ID:64218031

2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
    • 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride
    • 1-Propanesulfonyl chloride, 2-methyl-3-[(tetrahydro-2-furanyl)methoxy]-
    • 2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride
    • インチ: 1S/C9H17ClO4S/c1-8(7-15(10,11)12)5-13-6-9-3-2-4-14-9/h8-9H,2-7H2,1H3
    • InChIKey: XQHHHZYXTLHJGP-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)COCC1CCCO1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 272
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 61

2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422144-100mg
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride
1342007-52-6 98%
100mg
¥22377 2023-04-15
Enamine
EN300-1144726-0.5g
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
1342007-52-6 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1144726-2.5g
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
1342007-52-6 95%
2.5g
$1089.0 2023-10-25
Enamine
EN300-1144726-0.05g
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
1342007-52-6 95%
0.05g
$468.0 2023-10-25
Enamine
EN300-1144726-5g
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
1342007-52-6 95%
5g
$1614.0 2023-10-25
Enamine
EN300-1144726-10.0g
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
1342007-52-6
10g
$4052.0 2023-06-09
Enamine
EN300-1144726-0.1g
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
1342007-52-6 95%
0.1g
$490.0 2023-10-25
Enamine
EN300-1144726-1g
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
1342007-52-6 95%
1g
$557.0 2023-10-25
Enamine
EN300-1144726-10g
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
1342007-52-6 95%
10g
$2393.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422144-500mg
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride
1342007-52-6 98%
500mg
¥19543 2023-04-15

2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride 関連文献

2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chlorideに関する追加情報

Introduction to 2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride (CAS No. 1342007-52-6) and Its Applications in Modern Chemical Biology

2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1342007-52-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility in synthetic chemistry, particularly in the modification of biomolecules and the development of novel pharmaceutical agents. The presence of both an oxygen-containing heterocycle (oxolan) and a sulfonyl chloride group makes this molecule a versatile intermediate in organic synthesis, offering opportunities for further functionalization and application in drug discovery.

The structural motif of 2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride consists of a propane backbone substituted with a methoxy group at the third carbon and a sulfonyl chloride moiety at the first carbon. The oxolan ring, a five-membered cyclic ether, introduces additional complexity and reactivity, making it an attractive scaffold for medicinal chemists seeking to develop molecules with enhanced binding affinity and selectivity. This structural feature has been leveraged in recent studies to design inhibitors targeting specific biological pathways, particularly those involving enzymes that require precise spatial orientation for substrate recognition.

In recent years, there has been a growing interest in the development of sulfonyl chloride derivatives as pharmacophores due to their ability to form stable covalent bonds with biological targets. The reactivity of the sulfonyl chloride group allows for facile coupling with nucleophiles such as amines, thiols, and alcohols, enabling the synthesis of conjugates that can be used for proteolysis-targeting chimeras (PROTACs) or other targeted protein degradation strategies. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable tool in constructing peptidomimetics and other small-molecule inhibitors that mimic natural bioactive peptides.

One of the most compelling applications of 2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride is in the field of enzyme inhibition. Researchers have utilized this compound as a key intermediate in the synthesis of transition-state analogs that mimic the reactive intermediates involved in enzymatic catalysis. By incorporating this sulfonyl chloride derivative into drug candidates, scientists have been able to develop molecules that exhibit high potency against enzymes implicated in various diseases, including cancer and inflammatory disorders. The oxolan ring further enhances the binding interactions by providing steric constraints that optimize enzyme-substrate complementarity.

The compound’s versatility extends to its use as a crosslinking agent in biomolecular studies. The ability to introduce a sulfonyl chloride group at one end of the molecule allows for selective covalent bonding with amine-rich targets, facilitating structural elucidation and interaction mapping. This has been particularly useful in studying protein-protein interactions, where site-specific labeling can provide insights into molecular recognition mechanisms. Additionally, the methoxy group on the propane backbone provides a handle for further derivatization, enabling researchers to tailor physicochemical properties such as solubility and metabolic stability.

Recent advancements in computational chemistry have also highlighted the potential of 2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride as a scaffold for virtual screening campaigns. Molecular modeling studies have demonstrated that modifications to this core structure can yield compounds with improved pharmacokinetic profiles while maintaining high target affinity. These computational approaches have accelerated the discovery process by allowing rapid evaluation of large libraries of derivatives without extensive experimental validation.

The synthesis of 2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include halogenation followed by sulfonylation, with careful control over reaction conditions to ensure regioselectivity. The introduction of the oxolan ring often requires cyclization reactions under mild conditions to preserve functional groups integrity. Such synthetic methodologies underscore the compound’s importance as a building block for more complex molecules.

In conclusion, 2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride (CAS No. 1342007-52-6) represents a promising candidate for further exploration in chemical biology and drug development. Its unique structural features—combining a sulfonyl chloride group with an oxygen-containing heterocycle—make it an ideal intermediate for constructing bioactive molecules with tailored properties. As research continues to uncover new applications for this compound, its role in advancing therapeutic strategies is likely to expand significantly.

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